Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Data of 1-(oxetan-3-yl)-1H-indol-5-amine in Drug Discovery
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Data of 1-(oxetan-3-yl)-1H-indol-5-amine in Drug Discovery
Executive Summary
The integration of sp³-rich motifs into flat aromatic scaffolds is a cornerstone of modern medicinal chemistry. 1-(oxetan-3-yl)-1H-indol-5-amine represents a highly specialized, high-value building block designed at the intersection of structural biology and pharmacokinetic optimization. By appending an oxetane ring to the indole nitrogen, chemists can drastically alter the physicochemical landscape of the molecule, enhancing aqueous solubility and metabolic stability without inflating lipophilicity[1]. Concurrently, the 5-aminoindole moiety serves as a privileged pharmacophore for hinge-region binding in kinase targets, notably in the development of SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) inhibitors[2].
This whitepaper provides an in-depth technical analysis of this compound, detailing its predictive physicochemical properties, handling protocols, and validated synthetic methodologies.
Physicochemical Profiling & CAS Registry Context
Due to its nature as a bespoke, novel intermediate in drug discovery, a universal Chemical Abstracts Service (CAS) registry number for the exact free-base form of 1-(oxetan-3-yl)-1H-indol-5-amine is often unassigned in public repositories. Instead, it frequently appears under proprietary vendor IDs or as a Markush structure component in patent literature[2].
The structural marriage of an oxetane ring with an aminoindole yields a highly favorable physicochemical profile for oral bioavailability. The quantitative data is summarized below:
| Property | Predicted / Calculated Value |
| Chemical Name | 1-(oxetan-3-yl)-1H-indol-5-amine |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Monoisotopic Mass | 188.0949 Da |
| Topological Polar Surface Area (TPSA) | 41.3 Ų |
| Predicted LogP | 1.2 – 1.5 |
| Hydrogen Bond Donors | 1 (Primary Amine -NH₂) |
| Hydrogen Bond Acceptors | 2 (Oxetane -O-, Amine -N) |
| Rotatable Bonds | 1 |
Strategic Role in Drug Discovery
The design of 1-(oxetan-3-yl)-1H-indol-5-amine is driven by strict causality in structure-activity relationship (SAR) optimization:
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The Oxetane Bioisostere: 1 demonstrated that replacing a gem-dimethyl or carbonyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000[1]. The oxetane oxygen acts as a potent hydrogen-bond acceptor, while the ring's inherent ring strain and sp³ character reduce the rate of cytochrome P450-mediated metabolic degradation[1].
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The 5-Aminoindole Core: The indole acts as a hydrophobic anchor, while the 5-amino group provides critical hydrogen bond donor/acceptor interactions with the backbone amides of the kinase hinge region (e.g., in LRRK2)[2].
Structural role of the compound's motifs in kinase inhibition.
Safety Data Sheet (SDS) & Handling Protocols
While a formal regulatory SDS may vary by vendor, the presence of the primary aniline motif dictates specific acute toxicity and sensitization potentials. The following is a predictive safety and handling guideline based on the constituent functional groups.
GHS Classification
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Acute Toxicity, Oral: Category 4
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Skin Irritation: Category 2
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Eye Irritation: Category 2A
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Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory tract)
Hazard & Precautionary Statements
| Code | Statement Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water. Remove contact lenses. Continue rinsing. |
Causality in Handling: Anilines are known to be readily absorbed through the skin and can induce methemoglobinemia. Therefore, handling must strictly occur within a certified fume hood using nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles.
Synthetic Methodology & Protocols
To synthesize 1-(oxetan-3-yl)-1H-indol-5-amine, a two-step sequence is employed starting from commercially available 5-nitro-1H-indole. Every protocol described below is designed as a self-validating system , ensuring that intermediate integrity is confirmed before progression.
Step 1: N-Alkylation of 5-nitro-1H-indole
Causality of Reagents: Cesium carbonate (Cs₂CO₃) is selected as the base over sodium hydride (NaH) to provide a milder, more controlled deprotonation of the indole nitrogen, minimizing ring-opening side reactions of the electrophilic 3-iodooxetane.
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Reaction Setup: Dissolve 5-nitro-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
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Base Addition: Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the indolide anion.
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Alkylation: Introduce 3-iodooxetane (1.5 eq) dropwise. Heat the reaction mixture to 80 °C for 12 hours.
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Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active starting material (R_f ~0.4) should be fully consumed, replaced by a new, more polar spot (R_f ~0.3).
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Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), wash the combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
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Self-Validation Checkpoint 2 (Analytical): Confirm the intermediate 1-(oxetan-3-yl)-5-nitroindole via LC-MS (Expected [M+H]⁺ = 219.2) and ¹H-NMR (Look for the distinct oxetane methine proton multiplet at ~5.0–5.5 ppm).
Step 2: Catalytic Reduction of the Nitro Group
Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere is chosen for its clean, high-yielding reduction of aromatic nitro groups to primary amines without cleaving the strained oxetane ring.
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Reaction Setup: Dissolve the purified 1-(oxetan-3-yl)-5-nitroindole in HPLC-grade Ethanol (0.1 M).
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Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen blanket to prevent ignition.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.
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Self-Validation Checkpoint 3 (In-Process): Monitor via LC-MS. The reaction is complete when the mass shifts entirely from 219.2 to the product mass.
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Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol. Concentrate the filtrate under reduced pressure.
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Self-Validation Checkpoint 4 (Analytical): Confirm the target 1-(oxetan-3-yl)-1H-indol-5-amine via IR spectroscopy (disappearance of NO₂ stretching bands at 1530 and 1350 cm⁻¹, appearance of NH₂ stretches at ~3300-3400 cm⁻¹) and LC-MS (Expected [M+H]⁺ = 189.2).
Synthetic workflow for 1-(oxetan-3-yl)-1H-indol-5-amine.
References
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Wuitschik, G. et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights", Journal of Medicinal Chemistry, ACS Publications. 1
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Origenis GmbH. "NOVEL KINASE INHIBITORS", WO2014060113A1, Google Patents. 2
